molecular formula C13H6Cl3FO B1324035 4-Fluoro-3,3',5'-trichlorobenzophenone CAS No. 951890-36-1

4-Fluoro-3,3',5'-trichlorobenzophenone

Cat. No.: B1324035
CAS No.: 951890-36-1
M. Wt: 303.5 g/mol
InChI Key: ODHOARJOPKTHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3,3’,5’-trichlorobenzophenone is a chemical compound with the molecular formula C13H6Cl3FO. It is a derivative of benzophenone, characterized by the presence of fluorine and chlorine atoms on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,3’,5’-trichlorobenzophenone typically involves the reaction of 4-fluorobenzoyl chloride with 3,3’,5’-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3,3’,5’-trichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial production to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,3’,5’-trichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

4-Fluoro-3,3’,5’-trichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,3’,5’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoro-3,3’,5’-trichlorobenzophenone can be compared with other similar compounds such as:

The uniqueness of 4-Fluoro-3,3’,5’-trichlorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOARJOPKTHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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